molecular formula C10H10BrNO3 B1148627 Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate CAS No. 1263287-74-6

Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate

Cat. No.: B1148627
CAS No.: 1263287-74-6
M. Wt: 272.09 g/mol
InChI Key: WSJSKOYCNUEGNJ-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate is an organic compound with the molecular formula C10H10BrNO3. It is characterized by the presence of a bromine atom, an ester group, and an oxime group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate typically involves the bromination of methyl 2-hydroxy-5-(1-(hydroxyimino)ethyl)benzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate
  • Methyl 2-chloro-5-(1-(hydroxyimino)ethyl)benzoate
  • Methyl 2-fluoro-5-(1-(hydroxyimino)ethyl)benzoate

Comparison: this compound is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher polarizability contribute to stronger interactions with biological targets, potentially leading to more potent effects .

Properties

CAS No.

1263287-74-6

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

methyl 2-bromo-5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzoate

InChI

InChI=1S/C10H10BrNO3/c1-6(12-14)7-3-4-9(11)8(5-7)10(13)15-2/h3-5,14H,1-2H3/b12-6-

InChI Key

WSJSKOYCNUEGNJ-SDQBBNPISA-N

Isomeric SMILES

C/C(=N/O)/C1=CC(=C(C=C1)Br)C(=O)OC

SMILES

CC(=NO)C1=CC(=C(C=C1)Br)C(=O)OC

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.